molecular formula C7H9NO6S B7949619 2-Methyl-5-nitrobenzenesulfonicacidhydrate

2-Methyl-5-nitrobenzenesulfonicacidhydrate

Cat. No.: B7949619
M. Wt: 235.22 g/mol
InChI Key: DQEJFHXYYOFHKK-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonicacidhydrate is an organic compound with the molecular formula C7H11NO7S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitrobenzenesulfonicacidhydrate typically involves the nitration of 2-methylbenzenesulfonic acid. The reaction is carried out by treating 2-methylbenzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

  • Nitration Reaction:

      Reactants: 2-Methylbenzenesulfonic acid, concentrated sulfuric acid, concentrated nitric acid.

      Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.

      Product: 2-Methyl-5-nitrobenzenesulfonic acid.

  • Hydration:

    • The resulting 2-Methyl-5-nitrobenzenesulfonic acid is then hydrated to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and safe production. The reaction conditions are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrobenzenesulfonicacidhydrate undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas (H2) and a suitable catalyst such as palladium on carbon (Pd/C).

      Conditions: The reaction is carried out under high pressure and moderate temperature.

      Product: 2-Methyl-5-aminobenzenesulfonic acid.

  • Substitution:

      Reagents: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

      Conditions: The reaction is typically carried out in an aqueous or alcoholic medium.

      Product: Substituted derivatives of 2-Methyl-5-nitrobenzenesulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

    Reduction Product: 2-Methyl-5-aminobenzenesulfonic acid.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitrobenzenesulfonicacidhydrate has several scientific research applications, including:

  • Chemistry:

    • Used as an intermediate in the synthesis of dyes and pigments.
    • Employed in the preparation of sulfonamide-based compounds.
  • Biology:

    • Investigated for its potential antimicrobial properties.
    • Used in biochemical assays to study enzyme inhibition.
  • Medicine:

    • Explored for its potential use in drug development, particularly in the synthesis of sulfonamide drugs.
  • Industry:

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Applied in the manufacturing of agrochemicals and herbicides.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzenesulfonicacidhydrate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitrobenzenesulfinic acid
  • 2-Methyl-4-nitrobenzenesulfonic acid
  • 2-Methyl-3-nitrobenzenesulfonic acid

Uniqueness

2-Methyl-5-nitrobenzenesulfonicacidhydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a nitro group in specific positions allows for targeted chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S.H2O/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEJFHXYYOFHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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